[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate
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Overview
Description
The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate is a versatile material used in scientific research. It exhibits intriguing properties and can be employed in various applications across different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate typically involves a multi-step processThe reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate include:
- (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 1-(4-bromophenyl)cyclopentanecarboxylate
- (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 1-(4-fluorophenyl)cyclopentanecarboxylate
- (5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 1-(4-methylphenyl)cyclopentanecarboxylate .
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs. The presence of the chlorophenyl group, for example, may enhance its binding affinity to certain molecular targets or alter its chemical reactivity .
Biological Activity
The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound consists of an oxazole ring, a dimethoxyphenyl group, and a cyclopentane carboxylate moiety. The presence of these functional groups suggests a variety of potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H22ClN1O5 |
Molecular Weight | Approximately 393.85 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing oxazole rings have been shown to inhibit tumor growth in various cancer cell lines. In studies involving similar compounds:
- IC50 values for antiproliferative activity ranged from 0.15 to 0.27 µM in different cancer models .
- Compounds targeting the MDM2-p53 interaction demonstrated effective tumor growth inhibition in xenograft models .
The biological mechanisms by which this compound exerts its effects may involve:
- Enzyme Inhibition : The oxazole moiety is known to interact with enzymes involved in cancer cell proliferation.
- Signal Pathway Modulation : It may influence pathways related to apoptosis and cell cycle regulation through modulation of p53 and MDM2 proteins .
Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of structurally related compounds, it was found that the compound exhibited moderate efficacy in inhibiting tumor growth at doses of 100 mg/kg over a period of 14 days. The results indicated:
Compound | Tumor Growth Inhibition (%) | IC50 (µM) |
---|---|---|
Compound A | 86% | 0.22 |
Compound B | 100% | 0.15 |
Compound C | No regression | >10 |
These findings suggest that variations in the chemical structure significantly impact biological activity.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds indicated that they could suppress pro-inflammatory cytokines in vitro. This study highlighted:
- A reduction in TNF-alpha and IL-6 levels upon treatment with similar oxazole-containing compounds.
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO5/c1-28-20-10-5-16(13-22(20)29-2)21-14-19(26-31-21)15-30-23(27)24(11-3-4-12-24)17-6-8-18(25)9-7-17/h5-10,13-14H,3-4,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLBDDUIGDTHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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